molecular formula C18H21NO2 B11037593 6',8'-Dimethyl-5',6'-dihydrospiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione

6',8'-Dimethyl-5',6'-dihydrospiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione

Cat. No.: B11037593
M. Wt: 283.4 g/mol
InChI Key: MRXNDOONGSLVEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6’,8’-Dimethyl-5’,6’-dihydrospiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinoline]-1’,2’-dione is a complex heterocyclic compound. It is characterized by a spiro structure, which means that two rings are connected through a single atom. This compound is of interest due to its potential biological activity and its unique structural features, which make it a valuable subject for research in medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 6’,8’-Dimethyl-5’,6’-dihydrospiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinoline]-1’,2’-dione typically involves the Stollé type reaction. This reaction starts with 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides, which react with oxalyl chloride to form the desired spiro compound. The reaction is carried out in anhydrous toluene with a 10% excess of oxalyl chloride . This method avoids the use of catalysts, making it more efficient and environmentally friendly.

Chemical Reactions Analysis

6’,8’-Dimethyl-5’,6’-dihydrospiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinoline]-1’,2’-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring. Common reagents used in these reactions include oxalyl chloride for oxidation and various nucleophiles for substitution reactions.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6’,8’-Dimethyl-5’,6’-dihydrospiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinoline]-1’,2’-dione involves its interaction with specific molecular targets. The spiro structure allows it to bind effectively to enzymes, receptors, and ion channels, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

6,9-dimethylspiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-11,1'-cyclohexane]-2,3-dione

InChI

InChI=1S/C18H21NO2/c1-11-8-13-12(2)10-18(6-4-3-5-7-18)19-15(13)14(9-11)16(20)17(19)21/h8-9,12H,3-7,10H2,1-2H3

InChI Key

MRXNDOONGSLVEG-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCCCC2)N3C4=C1C=C(C=C4C(=O)C3=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.